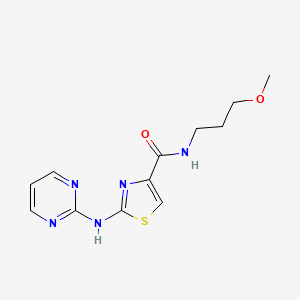

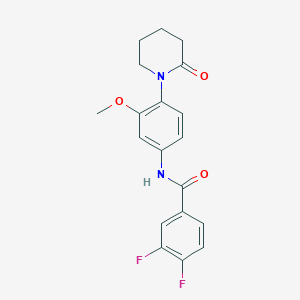

![molecular formula C16H13BrN2S B2529409 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863000-94-6](/img/structure/B2529409.png)

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole” often involves cyclization of carbamate/urea/thiourea, isocyanate, and reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, and transition metal-catalyzed C-H activation aryl amide are also commonly used .Molecular Structure Analysis

The molecular structure of “4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole” can be elucidated using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can easily identify the main spectral features of the compound, such as group CN, a cyano group α-hydrogen, and (hetero)aromatic protons .Chemical Reactions Analysis

Thiazoles, a key component of “4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole”, are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications

Synthesis of Imidazoles

The compound can be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are emphasized .

Synthesis of Isoquinolines

The compound can be used in the synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .

Anticancer Activity

The compound has shown anticancer activity when tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) .

Inhibition of AKR1C3 Metabolism

The compound showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . AKR1C3 is a target of interest in breast cancer and prostate cancer .

Antibacterial Agents

The compound has potential as an antibacterial agent . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .

Synthesis of Quinazolin-4(3H)-ones

The compound can be used in the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones . These compounds have shown potential as antibacterial agents .

Mechanism of Action

The thiazole ring, a key component of “4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole”, is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

properties

IUPAC Name |

4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHJEAYWGNUEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

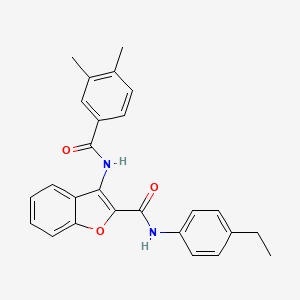

![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)

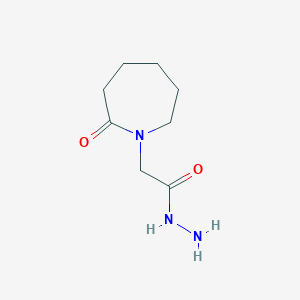

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

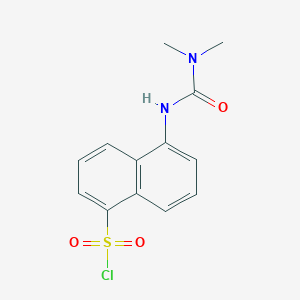

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)